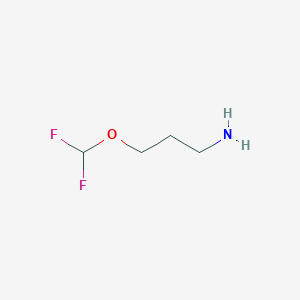

3-(Difluoromethoxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXWLLNLLNQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592913-04-6 | |

| Record name | 3-(difluoromethoxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Safety & Handling Guide: 3-(Difluoromethoxy)propan-1-amine

The following technical guide is structured as an advanced operational whitepaper. It synthesizes confirmed chemical data with "read-across" safety protocols derived from structural analogs (e.g., 3-methoxypropylamine) where specific empirical data for this specialty building block is proprietary or emerging.

Document Control:

-

Role: Fluorinated Building Block / Bioisostere

-

Version: 2.0 (Operational Safety & Application)

Part 1: Executive Technical Summary

This compound is a specialized aliphatic amine building block used primarily in medicinal chemistry. Its core value lies in the difluoromethoxy (

Unlike a standard methoxy group, the

-

Modulates Lipophilicity: Increases

due to the fluorine atoms. -

Alters Hydrogen Bonding: The fluorine atoms withdraw electron density, making the oxygen a weaker hydrogen bond acceptor, while the terminal proton becomes a weak hydrogen bond donor.

-

Metabolic Stability: The

bond confers resistance to oxidative metabolism compared to

Critical Safety Designation: As a primary aliphatic amine, this compound must be treated as Corrosive (Category 1B) and Air-Sensitive until specific toxicological assays prove otherwise.

Part 2: Chemical Identity & Physicochemical Characterization

| Parameter | Data | Technical Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1592913-04-6 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 125.12 g/mol | - |

| Structure | Primary amine with fluorinated ether tail | |

| Physical State | Liquid (at 20°C) | Predicted based on MW and polarity |

| Boiling Point | ~130–140°C (Predicted) | Analog: 3-Methoxypropylamine BP is 116°C. Fluorination typically increases volatility slightly, but MW increase counteracts this.[4][5][6] |

| Density | ~1.05 g/cm³ (Predicted) | Higher than non-fluorinated analog (~0.87) due to F atoms. |

| pKa (Conjugate Acid) | ~9.5–10.0 (Estimated) | Inductive effect of |

| Solubility | Soluble in organic solvents (DCM, MeOH); Miscible with water | Hygroscopic nature expected. |

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Derived from Functional Group Analysis)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

The "Fluorine Factor" in Safety

While the amine group dictates the immediate corrosive hazard, the difluoromethoxy group introduces a secondary risk profile: Thermal Decomposition.

-

Combustion Hazard: In a fire, this compound will evolve Hydrogen Fluoride (HF) gas, which is potentially fatal at low concentrations.

-

Incompatibility: Avoid strong acids which may cleave the ether linkage under extreme conditions, potentially releasing fluorinated byproducts.

Emergency Response Decision Matrix

The following diagram outlines the critical decision logic for exposure incidents, prioritizing the neutralization of the alkaline burn and management of potential fluoride byproducts.

Figure 1: Triage workflow for exposure to fluorinated amine building blocks.

Part 4: Safe Handling & Storage Protocols

Storage Causality

-

Temperature: Store at 2–8°C .

-

Reasoning: Primary amines are prone to oxidation (N-oxide formation) and can absorb

from the air to form carbamate salts. Refrigeration slows these kinetic processes.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .

-

Reasoning: Prevents the formation of solid carbonate crusts around the cap, which can compromise the seal and purity.

-

-

Container: Tightly sealed glass or PTFE-lined HDPE.

-

Note: While HF is a decomposition product, the intact molecule is stable in glass.

-

Operational Handling

-

Engineering Controls: Always handle within a certified Chemical Fume Hood.

-

PPE Hierarchy:

-

Hands: Nitrile gloves (double-gloved recommended). The lipophilic fluorinated tail may enhance permeation through thin latex.

-

Eyes: Chemical splash goggles + Face shield (if working with >5g).

-

Body: Lab coat + Chemical resistant apron.

-

Part 5: Application in Drug Discovery (Bioisosterism)

This compound is not just a solvent or reagent; it is a strategic building block . Researchers use it to tune the physicochemical properties of a drug candidate.

Structural Logic: Methoxy vs. Difluoromethoxy

The transition from a methoxy group to a difluoromethoxy group alters the molecule's interaction with biological targets.

Figure 2: Physicochemical impact of substituting -OCH3 with -OCHF2 in medicinal chemistry.

Synthesis Context

When using this amine in synthesis (e.g., amide coupling or reductive amination):

-

Basicity: It is a nucleophile. It will react rapidly with acid chlorides, isocyanates, and aldehydes.

-

Solvent Compatibility: Compatible with DCM, THF, DMF. Avoid acetone if not intended as a reactant (forms imines).

Part 6: Toxicology & Ecological Impact

-

Acute Toxicity: Data is limited for this specific CAS.

-

Read-Across (3-Methoxypropylamine): Oral

(Rat) is typically ~600–1000 mg/kg. Dermal -

Assumption: Treat this compound as Equipotently Toxic to its non-fluorinated analog.

-

-

Environmental Fate:

-

The

bond is highly stable, suggesting this compound may be persistent in the environment if not incinerated. -

Do not allow entry into drains. High pH (due to amine) can be acutely toxic to aquatic life.

-

Part 7: Disposal Considerations

Protocol:

-

Do NOT dispose of down the sink.

-

Dissolution: Dissolve the material in a combustible solvent (e.g., acetone or ethanol).

-

Incineration: This material must be burned in a chemical incinerator equipped with an afterburner and scrubber .

-

Critical Requirement: The scrubber is essential to neutralize the Hydrogen Fluoride (HF) gas generated during the combustion of the

group.

-

Part 8: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75488618, this compound. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for 3-methoxypropylamine (Read-across analog). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. SciSupplies [scisupplies.eu]

- 2. 1592913-04-6|this compound|BLD Pharm [bldpharm.com]

- 3. Propan-1-amine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO | CID 55254430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

The Ascendant Role of 3-(Difluoromethoxy)propan-1-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The difluoromethyl ether (-OCF₂H) group, in particular, has emerged as a bioisostere of choice, offering a nuanced modulation of physicochemical properties that can significantly enhance a molecule's therapeutic potential.[3][4] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)propan-1-amine, a key building block that delivers this valuable moiety, focusing on its commercial availability, physicochemical characteristics, synthesis, and burgeoning applications in drug discovery.

The utility of the -OCF₂H group lies in its unique electronic properties and its capacity to act as a lipophilic hydrogen bond donor.[4] This dual nature allows for the fine-tuning of a compound's lipophilicity, metabolic stability, membrane permeability, and target binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6][7] As researchers increasingly seek to optimize lead compounds, the demand for versatile and readily available fluorinated building blocks like this compound is on the rise.[1]

Physicochemical Properties and Structural Data

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1592913-04-6 | [5][8] |

| Molecular Formula | C₄H₉F₂NO | [5][9] |

| Molecular Weight | 125.12 g/mol | [5] |

| Monoisotopic Mass | 125.06522 Da | [9] |

| Predicted XlogP | 0.4 | [9] |

| SMILES | C(CN)COC(F)F | [9] |

| InChI | InChI=1S/C4H9F2NO/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 | [9] |

| InChIKey | NGOXWLLNLLNQFF-UHFFFAOYSA-N | [9] |

Predicted ¹H and ¹³C NMR Data:

-

¹H NMR: The spectrum would be expected to show a triplet for the -CH₂-NH₂ protons, a triplet for the -O-CH₂- protons, a multiplet for the central -CH₂- group, and a characteristic triplet for the -OCHF₂ proton with a large one-bond C-H coupling and two-bond H-F coupling.

-

¹³C NMR: The spectrum would feature distinct signals for the three aliphatic carbons, with the carbon of the difluoromethoxy group appearing as a triplet due to C-F coupling.

Commercial Availability

This compound is accessible for research and development purposes through various chemical suppliers. Its availability as a catalog item facilitates its direct integration into synthetic workflows without the need for in-house preparation.

| Supplier | Catalog Number | Purity/Specification |

| Aaronchem | AR01B2A3 | Not specified |

| BLD Pharm | BD116790 | ≥95% |

It is advisable to contact suppliers directly to obtain the latest information on stock availability, pricing, and detailed specifications, including certificates of analysis.[12]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for process development and the creation of novel analogs. A general and plausible synthetic route starting from 3-amino-1-propanol is outlined below. This approach leverages established methods for difluoromethylation.[3][4][13]

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocol (Exemplary):

-

Amine Protection: 3-Amino-1-propanol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), under basic conditions to yield the N-protected amino alcohol. This step is crucial to prevent side reactions at the amine functionality during the subsequent difluoromethylation.

-

Difluoromethylation of the Alcohol: The N-protected 3-amino-1-propanol is then subjected to difluoromethylation. This can be achieved through various methods, including the use of difluorocarbene generated from reagents like fluoroform (CHF₃) or other difluoromethylating agents.[4][13]

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the final product, this compound. The product would then be purified using standard techniques such as distillation or column chromatography.

Applications in Drug Discovery

The 3-(difluoromethoxy)propylamine moiety is an increasingly sought-after component in the design of novel therapeutics due to the advantageous properties conferred by the difluoromethoxy group.[5][14][15]

Case Study 1: Razpipadon - A Dopamine D1/D5 Receptor Agonist

A prominent example of a clinical candidate incorporating a difluoromethoxy group is Razpipadon (PF-06669571), a selective dopamine D1 and D5 receptor partial agonist under development for the treatment of dementia-related apathy.[16][17]

Figure 2: The role of the difluoromethoxy moiety in the pharmacological profile of Razpipadon.

In Razpipadon, the difluoromethoxy group is attached to a pyridine ring, which is then linked to the core of the molecule.[18][19] While not the exact 3-(difluoromethoxy)propylamine building block, the presence of the difluoromethoxy group is critical for the molecule's overall profile. Computational modeling studies have indicated that this group contributes to the unique binding characteristics of Razpipadon at the dopamine D1 receptor.[18] The properties of the -OCF₂H group, such as its ability to act as a hydrogen bond donor and its impact on lipophilicity, are believed to play a role in its binding affinity and pharmacokinetic properties, making it a suitable candidate for a centrally-acting agent.[16][18]

Case Study 2: PCSK9 Inhibitors for Hypercholesterolemia

The 3-(difluoromethoxy)propylamine scaffold has been explicitly cited in patents for the development of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[20][21] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a validated therapeutic strategy for treating hypercholesterolemia.[22][23][24]

Figure 3: Mechanism of action for PCSK9 inhibitors incorporating the difluoromethoxy moiety.

In these patented compounds, the 3-(difluoromethoxy)propylamine fragment is often incorporated to interact with specific residues within the binding pocket of PCSK9. The hydrogen bonding capacity and the tailored lipophilicity of the difluoromethoxy group are likely key to achieving potent and selective inhibition. The development of oral small-molecule PCSK9 inhibitors is a major goal in cardiovascular medicine, and building blocks like this compound are instrumental in this endeavor.[23]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[25][26][27][28]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[26] Avoid contact with skin, eyes, and clothing.[25] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25][27]

-

Toxicology: The toxicological properties of this specific compound have not been extensively studied.[29] However, related amines can be irritants to the skin, eyes, and respiratory system.[26] Always consult the supplier's Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

Conclusion

This compound is a valuable and commercially accessible building block for drug discovery and development. Its strategic utility stems from the unique physicochemical properties of the difluoromethoxy group, which can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful incorporation of this moiety in clinical-stage molecules like Razpipadon and its patented use in the development of novel PCSK9 inhibitors underscore its growing importance. As the demand for sophisticated, rationally designed therapeutics continues to grow, the role of enabling building blocks such as this compound in the medicinal chemist's toolbox is set to expand.

References

-

Taylor & Francis Online. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Wikipedia. Razpipadon. [Link]

-

Cheméo. N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. [Link]

-

PubChem. Razpipadon. [Link]

- Google Patents. US11248001B2 - PCSK9 inhibitors and methods of use thereof.

-

Alfa Aesar. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. [Link]

-

PubChemLite. This compound (C4H9F2NO). [Link]

-

Angene Chemical. Certificate of Analysis. [Link]

-

Green Chemistry (RSC Publishing). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. [Link]

-

Kaycha Labs. Certificate of Analysis. [Link]

-

National Center for Biotechnology Information. A New Reagent for Direct Difluoromethylation. [Link]

-

PubChem. 3,3-Difluoropropan-1-amine. [Link]

-

National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

MDPI. PCSK9 Inhibitors: Focus on Evolocumab and Its Impact on Atherosclerosis Progression. [Link]

-

National Center for Biotechnology Information. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]

- Google Patents. US11603523B2 - PCSK9 inhibitors and methods of use thereof.

-

Organic Syntheses. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

National Center for Biotechnology Information. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α. [Link]

-

The Royal Society of Chemistry. Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. [Link]

-

Canada's Drug Agency. Effectiveness of PCSK9 Inhibitors in Familial Hypercholesterolemia: Feasibility Analysis. [Link]

-

SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. 3,3-Dipropoxypropan-1-amine. [Link]

-

US EPA. Substance Registry Services. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1592913-04-6|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C4H9F2NO) [pubchemlite.lcsb.uni.lu]

- 10. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. yourcoa.com [yourcoa.com]

- 13. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Razpipadon - Wikipedia [en.wikipedia.org]

- 17. medkoo.com [medkoo.com]

- 18. Buy Razpipadon | 1643489-35-3 [smolecule.com]

- 19. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. US11248001B2 - PCSK9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 21. US11603523B2 - PCSK9 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cda-amc.ca [cda-amc.ca]

- 25. kishida.co.jp [kishida.co.jp]

- 26. pfaltzandbauer.com [pfaltzandbauer.com]

- 27. fishersci.com [fishersci.com]

- 28. angenechemical.com [angenechemical.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

The Difluoromethoxy Scaffold: Physicochemical Stability and Metabolic Resilience in Drug Design

[1]

Executive Summary

The difluoromethoxy (

Physicochemical Rationale: The "Lipophilic Phenol"

The stability and utility of the

The Hydrogen Bond Donor (HBD) Capability

Contrary to the intuitive assumption that fluorination eliminates H-bonding, the

-

Acidity Parameter (

): The Abraham H-bond acidity is approximately 0.1 , comparable to aniline or thiophenol [1]. -

Bioisosterism: It effectively mimics a phenol (

) but with significantly higher lipophilicity (

Conformational Stability

The

Stability Profile: Chemical & Metabolic

Chemical Hydrolytic Stability

The ether linkage in

-

Mechanism of Resistance: Acid-catalyzed hydrolysis of ethers typically initiates with the protonation of the ether oxygen. The inductive effect (

) of the two fluorine atoms significantly reduces the electron density on the oxygen, lowering its -

Stress Conditions: The linkage is generally stable in aqueous buffers from pH 1 to 10 at 37°C. Degradation usually requires extreme conditions (concentrated strong acids at elevated temperatures) which force the cleavage to the parent phenol and difluoroformaldehyde (which rapidly decomposes).

Metabolic Stability (Microsomal)

The primary vulnerability of alkyl ethers is oxidative

-

C-H Bond Strength: The

bond dissociation energy (BDE) is increased by the adjacent fluorines, making hydrogen atom abstraction (HAT)—the rate-determining step in CYP metabolism—slower than in methoxy ( -

Lipophilic Shielding: While lipophilic, the electron-deficiency of the carbon reduces the propensity for the "oxene" insertion mechanism often seen in metabolic hot spots.

Metabolic Degradation Pathway

Despite its resistance, oxidative defluorination can occur. The pathway involves hydroxylation at the difluoromethyl carbon, leading to an unstable intermediate that collapses to an acyl fluoride, which subsequently hydrolyzes.

Figure 1: Oxidative metabolic pathway of the difluoromethoxy group. The initial C-H abstraction is the rate-limiting step blocked by the fluorine substitution.

Experimental Protocols for Stability Validation

To rigorously assess the stability of the

Protocol A: Comparative Chemical Stability Stress Test

Objective: Quantify hydrolytic stability across pH extremes relative to a methoxy analog.

-

Preparation:

-

Prepare 10 mM stock solutions of the Test Compound (

) and Control ( -

Prepare three buffer systems: 0.1 N HCl (pH 1), 50 mM Phosphate (pH 7.4), and 0.1 N NaOH (pH 13).

-

-

Incubation:

-

Dilute stock to 10 µM in each buffer (ensure <1% DMSO final concentration).

-

Incubate in sealed HPLC vials at 60°C (accelerated stability) for 24 hours.

-

-

Sampling & Analysis:

-

Sample at

hours. -

Quench acidic/basic samples to neutral pH immediately.

-

Analyze via LC-MS/MS. Monitor for the parent ion and the specific loss of the difluoromethyl group (

).

-

-

Acceptance Criteria:

- recovery of parent at 24h indicates high chemical stability.

-

Detection of the parent phenol indicates hydrolysis.

Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Determine susceptibility to CYP-mediated oxidative defluorination.

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Reaction Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound: 1 µM final concentration.

-

-

Workflow:

-

Pre-incubate microsomes and compound at 37°C for 5 mins.

-

Initiate reaction with NADPH.

-

Aliquot 50 µL at

min into 200 µL ice-cold acetonitrile (containing internal standard).

-

-

Data Processing:

-

Plot

vs. time. The slope -

Calculate

. -

Calculate

.

-

-

Interpretation: Compare

of

Decision Framework: When to Deploy

The following decision tree assists in selecting the difluoromethoxy group over alternatives during Lead Optimization.

Figure 2: Strategic decision tree for selecting fluorinated ether substituents based on metabolic and pharmacophoric requirements.

Quantitative Comparison

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett Constant ( | -0.27 (Donor) | 0.18 (Weak Acceptor) | 0.35 (Acceptor) |

| Lipophilicity ( | -0.02 | 0.47 | 1.04 |

| H-Bond Donor Acidity | None | Moderate (~0.1) | None |

| Metabolic Stability | Low (Demethylation) | High (Blocked) | High (Blocked) |

| Acid Stability | Moderate | High | Very High |

References

-

Zafrani, Y., et al. (2017).[1][2][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

-

Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.

-

Xing, L., et al. (2020).[4] Synthesis of Difluoromethyl Ethers: A Review of Strategies and Reagents. Organic Process Research & Development.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

-

BenchChem Technical Guide. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

Methodological & Application

Application Notes and Protocols: Preparation of Difluoromethoxyalkylamines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the difluoromethoxy group (-OCF₂H) into alkylamine scaffolds is a powerful tactic in modern medicinal chemistry. This functional group offers a unique constellation of properties—acting as a lipophilic hydrogen bond donor, enhancing metabolic stability, and serving as a bioisostere for hydroxyl, thiol, or amine moieties—that can profoundly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] However, the synthesis of difluoromethoxyalkylamines presents unique challenges. This guide provides an in-depth analysis of robust synthetic strategies, focusing on the underlying mechanisms and offering detailed, field-proven protocols for their successful implementation.

The Strategic Value of the -OCF₂H Group in Drug Design

The difluoromethoxy group is not merely an alternative to more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃). Its true value lies in its distinct physicochemical profile that allows for nuanced molecular optimization.

-

Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] Replacing metabolically labile groups (e.g., a methoxy group susceptible to O-demethylation) with an -OCF₂H group can significantly extend a drug's half-life.

-

Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity, often positioning it between the less lipophilic -OCH₃ and the more lipophilic -OCF₃ groups.[1] This provides medicinal chemists with a tool for fine-tuning a compound's solubility and membrane permeability to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hydrogen Bonding Capability: The acidic proton of the difluoromethoxy group allows it to act as a hydrogen bond donor.[1][2] This is a critical feature, enabling it to mimic the interactions of hydroxyl (-OH) or thiol (-SH) groups with biological targets while offering superior metabolic stability.[1]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Parameter (π) | -0.02 | +0.43 | +1.04 |

| Hydrogen Bond Donating | No | Yes (Weak) | No |

| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | Very High |

| Electronic Effect | Electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |

Synthetic Pathways: A Strategic Overview

The direct installation of a difluoromethoxy group onto a nitrogen atom is challenging. Therefore, synthetic strategies often rely on building block approaches or the reaction of amine precursors with reagents that generate the highly reactive difluorocarbene (:CF₂) intermediate.[3] The choice of method depends critically on the substrate's structure, functional group tolerance, and desired scale.

Caption: Decision workflow for selecting a synthetic strategy.

Method 1: N-Difluoromethylation via Difluorocarbene Insertion

This is a widely used approach that involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate that can insert into N-H bonds. The choice of carbene precursor is critical for success and safety. While historically, ozone-depleting gases like chlorodifluoromethane (Freon 22) were used, modern methods employ safer and more convenient reagents.[4][5]

Mechanism: The Life of a Carbene

The core of this method is the generation and trapping of difluorocarbene. A base is used to either deprotonate a precursor or induce elimination, releasing :CF₂. The amine, acting as a nucleophile, attacks the electrophilic carbene. A subsequent proton transfer, often facilitated by the base or solvent, yields the N-difluoromethylated product. For tertiary amines, this process can lead to the formation of ammonium ylides, which can undergo further rearrangements.[3][6]

Caption: Mechanism of N-difluoromethylation via carbene insertion.

Protocol 1: N-Difluoromethylation using Ethyl Bromodifluoroacetate

This protocol utilizes ethyl bromodifluoroacetate as a reliable and commercially available difluorocarbene precursor. The reaction is suitable for a range of N-heterocycles and other amines.[4][7]

Materials:

-

Amine substrate (1.0 mmol)

-

Ethyl bromodifluoroacetate (1.2 mmol, 1.2 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen line

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF (5 mL) via syringe.

-

Reagent Addition: Stir the suspension at room temperature. Add ethyl bromodifluoroacetate (1.2 mmol) dropwise via syringe over 5 minutes.

-

Expertise & Experience: The dropwise addition is crucial to control the exothermic generation of difluorocarbene and prevent side reactions.

-

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Trustworthiness: The reaction is typically complete when the starting amine is no longer visible by TLC. Co-spotting with the starting material is essential for accurate monitoring.

-

-

Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Yields: This method is particularly effective for N-heterocyles.[4][7]

| Substrate Example | Product | Typical Yield |

| Quinoline | 1-(difluoromethyl)quinolin-4(1H)-imine | ~55%[4] |

| 4-Morpholinophenylamine | N-difluoromethylated product | >70%[4] |

| Various N-heterocycles | Corresponding N-CF₂H products | 40-92%[4][7] |

Method 2: Modern Photocatalytic Approaches

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical intermediates, enabling transformations that are difficult to achieve with traditional methods.[8] For the synthesis of difluoromethoxyalkylamines, this can involve the direct C-H or N-H difluoromethylation using a suitable radical precursor.[9][10][11]

Principle: Harnessing Light for Radical Generation

In this approach, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[12] This excited catalyst can then engage in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as zinc difluoromethanesulfinate (DFMS) or a hypervalent iodine reagent.[8][11] The resulting •CF₂H radical can then add to the amine or a suitable precursor.

Protocol 2: Photocatalytic Difluoromethylation of an Imine

This protocol demonstrates the direct difluoromethylation of a C=N bond, which, after reduction, yields the corresponding difluoromethylated amine.[9] It benefits from extremely mild conditions.

Materials:

-

Aldimine substrate (0.1 mmol)

-

Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (0.1 mmol, 1.0 equiv.)

-

Rhodamine 6G (photocatalyst, 0.002 mmol, 2 mol%)

-

Acetonitrile (MeCN), anhydrous (1.0 mL)

-

Schlenk tube or vial, magnetic stirrer, 450 nm LED light source

Procedure:

-

Setup: In a Schlenk tube, combine the aldimine substrate (0.1 mmol), DFMS (0.1 mmol), and Rhodamine 6G (0.002 mmol).

-

Solvent & Degassing: Add anhydrous acetonitrile (1.0 mL). Seal the tube and degas the solution by three freeze-pump-thaw cycles.

-

Expertise & Experience: Thorough removal of oxygen is critical, as O₂ can quench the excited state of the photocatalyst and interfere with the radical chain process.

-

-

Irradiation: Place the reaction vessel approximately 5 cm from a 450 nm LED light source and stir vigorously at room temperature.

-

Reaction: Irradiate for 16-24 hours. Monitor the reaction by LC-MS.

-

Work-up & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography to obtain the difluoromethylated amine product.[9]

-

Trustworthiness: A subsequent reduction step (e.g., with NaBH₄) would be required to convert the resulting difluoromethylated imine to the final saturated amine.

-

| Substrate Type | Functional Group Tolerance | Typical Yield (of imine adduct) |

| Diaryl-substituted aldimines | Electron-donating (p-Me, p-OMe) and electron-withdrawing (p-F, p-Br) groups are well-tolerated. | 60-85%[9] |

| Pyridyl-substituted imine | Tolerated | ~70%[9] |

| Quinolines, Quinoxalinones | Successfully functionalized | 45-75%[9] |

Safety and Handling

-

Difluorocarbene Precursors: Many precursors are moisture-sensitive and should be handled under an inert atmosphere. Some reactions can be exothermic; proper temperature control is essential.

-

Photocatalysis: Use appropriate shielding for the light source to avoid eye exposure. Ensure the reaction setup is secure and well-ventilated.

-

Solvents: Anhydrous solvents are often required. Always handle flammable solvents in a fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

The preparation of difluoromethoxyalkylamines is a vital capability for modern drug discovery. While classical methods based on difluorocarbene insertion remain highly relevant, newer photocatalytic strategies offer milder conditions and novel reactivity. The choice of synthetic route must be guided by a thorough understanding of the reaction mechanism, substrate limitations, and safety considerations. The protocols detailed herein provide reliable starting points for researchers to leverage the unique benefits of the difluoromethoxy group in the design of next-generation therapeutics.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.

- Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.

- Pashko, M., Granat, D., Leha, D., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Pashko, M., Granat, D., Leha, D., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved February 14, 2026, from [Link]

- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090.

-

Proposed mechanism Possible reaction mechanism of difluorocarbene-induced[1]- and[1][3]-Stevens rearrangement of tertiary amines. (n.d.). ResearchGate. Retrieved February 14, 2026, from

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC.

- Unlocking the direct photocatalytic difluoromethylation of C=N bonds. (2020). Chemical Communications.

- Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (n.d.). Wiley Online Library.

- Mechanistic Insights on the Annulation of Difluorocarbene and Enaminones. (2025). The Journal of Organic Chemistry.

- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (n.d.). ChemRxiv.

- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). PMC.

- Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. (n.d.).

- Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. (n.d.). ResearchGate.

- Kumawat, S., & Bhatt, T. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry.

- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). PMC.

- Landelle, G., Schmitt, E., Panossian, A., et al. (2017). Difluoromethoxylation of N-Heteroaromatics. Synfacts, 14(03), 0239.

- Pentacoordinate Phosphoranes as Versatile Reagents in Fluoroalkylation Reactions. (2023). CCS Chemistry.

- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Synthesis.

- CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. (2025). PMC.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). MDPI.

- Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. (n.d.). PMC.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2025). ResearchGate.

- Visible light promoted deaminative difluoroalkylation of aliphatic amines with difluoroenoxysilanes. (n.d.). Chemical Communications.

- Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. (n.d.). PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Strategic Difluoromethoxylation of 3-Aminopropanol Scaffolds

Topic: Difluoromethoxylation of 3-aminopropanol derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The difluoromethoxy group (–OCF

This Application Note provides a scientifically grounded, high-fidelity protocol for the selective O-difluoromethoxylation of 3-aminopropanol derivatives. We prioritize a Protection-Reaction-Deprotection (PRD) strategy as the "Gold Standard" for purity and reproducibility in drug development, utilizing (Bromodifluoromethyl)trimethylsilane (TMSCF

Mechanistic Insight & Strategic Planning

The Chemoselectivity Paradox

Difluorocarbene (:CF

-

Direct Reaction Risks: Exposure of the free amino-alcohol to :CF

sources typically yields a mixture of N-difluoromethyl species, isocyanides (from primary amines), and trace O-ethers. -

The Solution: To guarantee the integrity of the drug scaffold, the nitrogen nucleophile must be masked. The tert-butoxycarbonyl (Boc) group is selected for its orthogonality to the basic/fluorinated conditions of the etherification.

Reagent Selection: Why TMSCF

Br?

While Sodium chlorodifluoroacetate (ClCF

-

Mild Activation: It generates :CF

under weakly basic or even neutral conditions using an initiator. -

Aliphatic Specificity: It has been shown to effectively difluoromethylate primary, secondary, and tertiary alcohols, unlike phenol-optimized conditions.

-

Safety: It avoids the handling of gaseous Freon-22 (ClCF

H) and ozone-depleting substances.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision-making workflow.

Figure 1: Strategic workflow for the chemoselective difluoromethoxylation of amino-alcohols via the PRD sequence.

Detailed Experimental Protocol

Phase A: N-Protection (Pre-requisite)

Note: If your starting material is already N-protected, skip to Phase B.

-

Dissolve 3-aminopropanol derivative (10 mmol) in DCM (30 mL).

-

Add Di-tert-butyl dicarbonate (Boc

O, 11 mmol) and Et -

Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain).

-

Workup: Wash with 1M HCl, Brine, dry over Na

SO

Phase B: O-Difluoromethylation (The Core Protocol)

Reagents:

-

Substrate: N-Boc-3-aminopropanol derivative (1.0 equiv)

-

Reagent: TMSCF

Br (2.0 - 3.0 equiv) -

Base/Activator: KOtBu (Potassium tert-butoxide) or KOH (aqueous)

-

Solvent: DCM/H

O biphasic system or pure THF depending on solubility.

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent System: Add the N-Boc-alcohol (2.0 mmol) dissolved in DCM (4 mL).

-

Reagent Addition: Add TMSCF

Br (4.0 mmol, 2.0 equiv) via syringe. -

Activation (The Critical Step):

-

Prepare a solution of KOH (20 mmol, 10 equiv) in water (4 mL).

-

Add the aqueous KOH dropwise to the DCM mixture at 0 °C with vigorous stirring.

-

Why? The biphasic system allows the generation of :CF

at the interface or in the organic phase (via phase transfer) while keeping the bulk base separate, reducing side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir vigorously for 12–16 hours.

-

Self-Validation Check: Take a 50 µL aliquot, dilute in CDCl

. Check

-

-

Quench & Extraction: Dilute with water (10 mL) and extract with DCM (3 x 15 mL).

-

Purification: Dry organic layers over Na

SO

Phase C: Deprotection (Final Step)

-

Dissolve the purified ether in 4M HCl in Dioxane (5 mL).

-

Stir at RT for 2 hours.

-

Concentrate in vacuo to obtain the 3-(difluoromethoxy)propan-1-amine hydrochloride salt .

Data Presentation & Troubleshooting

Expected Analytical Data

| Feature | Method | Expected Signal / Observation |

| Primary Confirmation | ||

| Secondary Confirmation | A triplet ( | |

| Byproduct Check | TLC / LCMS | Look for unreacted alcohol (lower R |

Troubleshooting "The Self-Validating System"

-

Problem: Low Conversion (<30%).

-

Diagnosis: :CF

hydrolysis is faster than insertion. -

Fix: Increase TMSCF

Br to 4.0 equiv. Ensure vigorous stirring (1000 rpm) to maximize phase interface area. Switch to n-Bu

-

-

Problem: N-alkylation observed (despite Boc).

-

Diagnosis: Boc group instability or extreme basicity.

-

Fix: Ensure temperature does not exceed 25 °C. If using KOtBu in THF (anhydrous method), switch to the biphasic KOH/DCM method which is generally milder on the protecting group.

-

References

-

Efficient Difluoromethyl

Br :- Source: Lin, Q., et al. (2017).

- Relevance: Establishes TMSCF Br as the superior reagent for aliphatic alcohols under mild biphasic conditions.

-

URL:[Link]

-

General Review on Difluoromethylation

- Source: Ni, C., & Hu, J. (2016). Chemical Society Reviews.

- Relevance: Provides the mechanistic grounding for difluorocarbene reactivity (O vs N selectivity).

-

URL:[Link]

-

Sodium Chlorodifluoroacetate Protocols

- Source: Iskra, J., et al. (2013). Organic Letters.

- Relevance: Alternative "commodity reagent" protocol for scale-up scenarios.

-

URL:[Link]

Sources

Application Note: Synthetic Routes to Fluorinated Primary Amines

Abstract

Fluorinated primary amines are high-value pharmacophores in medicinal chemistry, offering modulation of basicity (

Strategic Overview: Route Selection

Select your synthetic route based on the available precursor and the position of the fluorine atom relative to the amine.

Decision Matrix

-

Target:

-Fluoroamine (F-C-C--

Precursor:

-Amino Alcohol -

Precursor:

-Fluoro Nitrile

-

-

Target:

-Trifluoromethyl Amine (-

Precursor: Trifluoromethyl Ketone

Route C (Reductive Amination)

-

-

Target:

-Fluoroamine (F-C--

Note: Generally unstable; usually requires a gem-difluoro or trifluoromethyl group to be isolable.

-

Figure 1: Strategic decision tree for synthesizing fluorinated primary amines.

Detailed Protocols

Route A: Deoxyfluorination of -Amino Alcohols

Best for: Enantioselective synthesis of

Reagent Selection

| Reagent | State | Thermal Stability | Reactivity | Notes |

| DAST | Liquid | Low (Explosive >90°C) | High | Standard, but dangerous.[1] |

| Deoxo-Fluor | Liquid | Moderate | High | Safer than DAST, still generates HF. |

| PhenoFluor | Solid | High | High | Best for late-stage; moisture sensitive. |

Protocol: DAST-Mediated Fluorination

Safety: DAST reacts violently with water/glass. Use plasticware or silanized glass. Perform in a fume hood.

-

Preparation: Dissolve

-protected-

Note: Amine must be protected (e.g., Boc, Cbz) to prevent N-fluorination.

-

-

Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe.

-

Reaction: Stir at

for 1 h, then allow to warm to RT overnight.-

Observation: If the substrate is sterically hindered, Deoxo-Fluor at

may be required.

-

-

Quench (CRITICAL): Cool to

. Quench by dropwise addition of saturated aqueous -

Workup: Extract with DCM, wash with brine, dry over

. -

Deprotection: Remove Boc/Cbz using standard acidic conditions (

/dioxane or

Route B: Reduction of -Fluoro Nitriles

Best for: Building block synthesis where the C-F bond is already present.

Challenge: Standard hydrogenation (

Protocol: Borane-Dimethyl Sulfide Reduction

This method preserves the C-F bond by avoiding the radical/anionic mechanisms typical of metal hydrides.

-

Setup: Flame-dry a flask and cool under Argon.

-

Dissolution: Dissolve

-fluoro nitrile (1.0 equiv) in anhydrous THF ( -

Reduction: Add

(2.0 equiv, 2.0 M in THF) dropwise at -

Reflux: Heat to mild reflux (

) for 2–4 hours. Monitor by TLC for disappearance of nitrile. -

Quench/Hydrolysis:

-

Cool to

. Carefully add -

Add

in

-

-

Isolation: Basify with

(pH > 10) and extract with-

Tip: Fluorinated amines can be volatile. Isolate as the HCl salt if possible.

-

Route C: Reductive Amination of Trifluoromethyl Ketones

Best for: Synthesis of

Protocol

-

Imine Formation: Combine trifluoromethyl ketone (1.0 equiv), Ammonium Acetate (

, 5–10 equiv), and -

Stir: Stir at RT for 12–24 h. The solution may become viscous.

-

Reduction: Add

(2.0 equiv) or -

Quench: Add aqueous

(2 M) to precipitate Titanium salts. Filter through Celite.

Mechanism & Troubleshooting (The "Why")

The Aziridinium Ion Problem (Route A)

When fluorinating

Figure 2: Competition between direct displacement and aziridinium formation.

Expert Insight:

-

To prevent rearrangement: Use electron-withdrawing protecting groups (e.g., Tosyl, Nosyl) to reduce the nucleophilicity of the nitrogen lone pair. Boc and Cbz are often too electron-rich and promote rearrangement.

-

To fix low yields: If elimination (alkene formation) competes, switch to PhenoFluor or PyFluor . These reagents are less basic and minimize E2 elimination pathways.

Safety Considerations (E-E-A-T)

Handling Fluorinating Agents[1][2][3][7][8][9][10][11]

-

HF Generation: DAST and Deoxo-Fluor generate HF upon contact with moisture.

-

Protocol: Always keep a tube of Calcium Gluconate Gel on the bench. If skin contact occurs, wash with water and apply gel immediately.

-

-

Explosion Hazard: DAST is thermally unstable above

. Never distill DAST. -

Glassware: HF etches glass. For large-scale (>10g) reactions, use Teflon (PFA/FEP) reactors. For small scale, standard glass is acceptable if quenched carefully, but expect surface etching.

References

-

Enantioselective Synthesis of

-Fluoroamines from- Source: Organic Letters (2010).

-

URL:[Link]

-

PhenoFluor: Practical Synthesis and Deoxyfluorin

- Source: Journal of the American Chemical Society (2011).

-

URL:[Link]

-

Reduction of Nitriles to Amines using Borane (Preserving Halogens).

- Source: Journal of Organic Chemistry (1973).

-

URL:[Link]

- Safety First: Handling Diethylaminosulfur Trifluoride (DAST).

Sources

- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. What is the best reagent to convert nitrile to primary amine? - askIITians [askiitians.com]

3-(Difluoromethoxy)propan-1-amine: A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Advantage of the Difluoromethoxy Group

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of physicochemical properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety provides a nuanced modulation of lipophilicity, metabolic stability, and molecular conformation. Furthermore, the polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor, a feature absent in its methoxy and trifluoromethoxy counterparts, enabling novel interactions with biological targets.[1]

3-(Difluoromethoxy)propan-1-amine is a bifunctional building block that elegantly combines the benefits of the difluoromethoxy group with the synthetic versatility of a primary aliphatic amine. This unique combination makes it an invaluable tool for researchers and scientists in drug development, allowing for the facile introduction of the -OCF₂H group into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed, field-proven protocols.

Physicochemical Properties

The physicochemical properties of a building block are critical to its application in drug discovery. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1592913-04-6 | [3] |

| Molecular Formula | C₄H₉F₂NO | [2] |

| Molecular Weight | 125.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not available (predicted to be in the range of 130-150 °C) | - |

| Density | Not available | - |

| XlogP (predicted) | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] (amine N-H and difluoromethoxy C-H) |

| Hydrogen Bond Acceptor Count | 2 | [2] (amine N and ether O) |

| SMILES | C(CN)COC(F)F | [2] |

| InChI Key | NGOXWLLNLLNQFF-UHFFFAOYSA-N | [2] |

Synthesis of this compound

While several synthetic routes to fluorinated amines are conceivable, a practical and scalable approach is crucial for its utility as a building block.[4] A plausible and efficient synthesis of this compound can be envisioned from readily available starting materials, such as 3-(difluoromethoxy)propanenitrile. The following protocol details the reduction of the nitrile to the desired primary amine.

Protocol 1: Synthesis via Reduction of 3-(Difluoromethoxy)propanenitrile

This protocol describes the reduction of a nitrile to a primary amine using Raney Nickel as a catalyst under a hydrogen atmosphere. This method is often preferred for its cost-effectiveness and operational simplicity on a larger scale.[5][6]

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

3-(Difluoromethoxy)propanenitrile

-

Raney Nickel (slurry in water)

-

Methanol (anhydrous)

-

Ammonia in methanol solution (7 N)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrogenation vessel (e.g., Parr shaker)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation: In a hydrogenation vessel, carefully add the desired amount of Raney Nickel slurry. Under a gentle stream of nitrogen, decant the water and wash the catalyst with anhydrous methanol (3 x volume of catalyst). This step is crucial to remove water which can affect the catalyst activity.

-

Reaction Setup: Prepare a solution of 3-(difluoromethoxy)propanenitrile (1.0 equiv) in anhydrous methanol. To this solution, add the ammonia in methanol solution (approximately 10% of the total solvent volume). The addition of ammonia helps to suppress the formation of secondary amine byproducts.[7]

-

Hydrogenation: Carefully transfer the nitrile solution to the hydrogenation vessel containing the washed Raney Nickel.

-

Seal the vessel and purge the system with nitrogen gas three times to remove any residual air.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging with nitrogen) for analysis by TLC, GC-MS, or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during filtration and subsequent disposal.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by distillation if necessary.

Application Notes and Protocols

The primary amine functionality of this compound makes it a versatile nucleophile for a variety of coupling reactions. The following protocols detail its use in the formation of amides, sulfonamides, and secondary amines.

Protocol 2: Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This protocol utilizes the common and efficient EDC/HOBt coupling reagents.[1][3][8]

Workflow Diagram:

Caption: Amide synthesis workflow.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF, add this compound (1.0-1.2 equiv) and HOBt (1.1-1.5 equiv).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.1-1.5 equiv) portion-wise to the reaction mixture.

-

Add DIPEA or TEA (2.0-3.0 equiv) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 3: Sulfonylation (Sulfonamide Bond Formation)

Sulfonamides are a key functional group in a wide range of pharmaceuticals.[9][10] This protocol describes the reaction of this compound with a sulfonyl chloride.

Workflow Diagram:

Caption: Sulfonamide synthesis workflow.

Materials:

-

This compound

-

Sulfonyl chloride of interest

-

Pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM and add pyridine or TEA (1.5-2.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.

Protocol 4: Reductive Amination (Secondary Amine Formation)

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines.[11][12] This protocol employs sodium triacetoxyborohydride, a mild and selective reducing agent.[2]

Workflow Diagram:

Caption: Reductive amination workflow.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or dichloromethane (DCM)

-

Acetic acid (optional, for less reactive ketones)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in DCE or DCM, add this compound (1.0-1.2 equiv).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 1-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

Aliphatic amines, including this compound, should be handled with appropriate safety precautions.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[15]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

-

First Aid:

-

Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

BLD Pharm. This compound.

-

BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

PubChemLite. This compound.

-

BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.

-

Wikipedia. Reductive amination.

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.

- Gowda, D. C., & Mahesh, B. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

-

Myers, A. G. (2010). Reductive Amination. Myers' Chem 115.

- Rattanaburi, T., & Mahajan, P. S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.

- Macmillan Group. (2023).

- Royal Society of Chemistry. (2025).

- Tarasenko, E. A., & Mykhailiuk, P. K. (2019). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 4(1), 223-231.

-

Aapptec. Coupling Reagents.

-

SKC Ltd. TEST KIT Instructions Aliphatic Amines.

-

YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.

- U.S. Department of Health and Human Services. (2010). Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.

- Klimov, O. V., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6614.

- The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse.

- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.

- Klimov, O. V., et al. (2022).

-

ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?

-

Organic Chemistry Portal. Amine to Amide (EDC + HOBt).

- Peng, W., & Shreeve, J. M. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron Letters, 61(43), 152458.

-

Organic Chemistry Portal. Nitrile to Amine.

- Air Products and Chemicals, Inc. (2015).

- SKC Ltd.

- Hu, J., et al. (2019). Facile difluoromethylation of aliphatic alcohols with an S-(difluoromethyl)sulfonium salt: reaction, scope and mechanistic study.

- Powers, L. C., et al. (2021). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means.

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.

- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.

- American Chemical Society. (2017). Chlorodifluoromethane.

- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed.

- Alfa Chemistry.

- The Royal Society of Chemistry. (2015).

- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

- Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295.

- ResearchGate. (2019). 1H NMR and 13C NMR spectra of compounds 2 and 3 in CD3OD.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Wikipedia. 3-Amino-1-propanol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. youtube.com [youtube.com]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. semanticscholar.org [semanticscholar.org]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 15. docs.gato.txst.edu [docs.gato.txst.edu]

Amine Protection Strategies for 3-(Difluoromethoxy)propan-1-amine: An Application Note and Protocol Guide

<Step>

Abstract

This technical guide provides a comprehensive overview of amine protection strategies for 3-(difluoromethoxy)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group imparts unique physicochemical properties, including increased metabolic stability and modulated lipophilicity.[1][2][3] However, the nucleophilic primary amine often requires temporary protection during multi-step syntheses to prevent undesired side reactions. This document details field-proven protocols for the application and removal of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The rationale behind experimental choices, detailed step-by-step methodologies, and a comparative analysis of these strategies are presented to aid researchers in selecting the optimal protection scheme for their specific synthetic needs.

Introduction: The Strategic Importance of Protecting this compound

The incorporation of fluorinated motifs is a well-established strategy in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The difluoromethoxy group (-OCHF₂) is particularly noteworthy as it can serve as a bioisostere for hydroxyl, thiol, or amine moieties, potentially improving metabolic stability while maintaining key interactions with biological targets.[3] this compound is a key intermediate that introduces this valuable functional group.

The primary amine of this compound is a potent nucleophile and can participate in a variety of chemical transformations. To achieve selective reactions at other sites within a molecule, temporary masking of the amine functionality is essential. The ideal protecting group should be:

-

Easy to introduce in high yield under mild conditions.

-

Stable to a wide range of reaction conditions planned for subsequent synthetic steps.

-

Readily removable in high yield under conditions that do not compromise the integrity of the rest of the molecule, including the difluoromethoxy group.

This guide explores three of the most widely employed amine protecting groups—Boc, Cbz, and Fmoc—and provides detailed protocols for their application to this compound.

Comparative Overview of Amine Protection Strategies

The choice of a protecting group is a critical decision in synthetic planning. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups to facilitate an informed selection.

| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild base (e.g., TEA, NaOH, NaHCO₃) or catalyst (e.g., DMAP) in various solvents (THF, DCM, water).[4][5][6] | Strong acid (e.g., TFA, HCl).[7][8][9] | Stable to base, nucleophiles, and catalytic hydrogenation.[10] | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis).[5][10] |